(2S,3R)-2-Ethyloxolan-3-amine
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Overview
Description
(2S,3R)-2-Ethyloxolan-3-amine is a chiral amine compound with a unique stereochemistry. It is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The compound’s specific stereochemistry is denoted by the (2S,3R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Ethyloxolan-3-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using chiral catalysts is a preferred method due to its scalability and selectivity. The use of biocatalysts, such as enzymes, is also explored for environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-Ethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amine group or the oxolane ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
(2S,3R)-2-Ethyloxolan-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which (2S,3R)-2-Ethyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Alternatively, it may interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
(2R,3S)-2-Ethyloxolan-3-amine: The enantiomer of (2S,3R)-2-Ethyloxolan-3-amine, with opposite stereochemistry.
(2S,3S)-2-Ethyloxolan-3-amine: A diastereomer with different spatial arrangement at one of the chiral centers.
(2R,3R)-2-Ethyloxolan-3-amine: Another diastereomer with different spatial arrangement at both chiral centers.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both an oxolane ring and an amine group provides versatility in chemical modifications and applications.
Properties
IUPAC Name |
(2S,3R)-2-ethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNALUHCXDFPE-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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